molecular formula C13H12ClNOS2 B2945719 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1257551-19-1

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2945719
CAS No.: 1257551-19-1
M. Wt: 297.82
InChI Key: QYUNILNEMAQMJB-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a bisthiophene core structure. The molecule incorporates a 5-chlorothiophene-2-carboxamide backbone, which is N-substituted with both a cyclopropyl group and a thiophen-3-ylmethyl moiety. This specific molecular architecture, combining multiple heterocyclic systems, makes it a compound of significant interest in medicinal chemistry and materials science research. Thiophene derivatives are known to be privileged structures in drug discovery, often serving as key scaffolds in the development of therapeutics with a wide range of biological activities, including potential applications as antitumor, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents . The presence of the chlorinated thiophene ring can be a crucial site for further functionalization via cross-coupling reactions, a common strategy in the synthesis of complex heterocyclic targets . Researchers may utilize this compound as a key intermediate in the development of novel small molecule inhibitors or as a building block in the construction of more complex polyheterocyclic systems for pharmacological screening. The cyclopropyl group can confer conformational rigidity and influence the compound's metabolic profile, while the thiophene rings can participate in various electrophilic substitution reactions, allowing for systematic structural diversification. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c14-12-4-3-11(18-12)13(16)15(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUNILNEMAQMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the reaction of thiophene-2-carboxylic acid with chloroacetyl chloride to introduce the chloro group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide may be studied for its potential biological activities. It could be investigated for its antimicrobial, antiviral, or anticancer properties.

Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for diseases that involve the modulation of specific molecular targets.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key References
This compound C₁₄H₁₃ClN₂OS₂ R1 = Cl; R2 = cyclopropyl, thiophen-3-ylmethyl 340.85
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ R1 = Cl; R2 = phenyl 265.67
5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde C₄₀H₂₄N₂OS₂ R1 = CHO; R2 = carbazole derivatives 612.75
5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide C₁₈H₁₇ClN₄O₂S R1 = Cl; R2 = triazolone-ethyl 388.9

Key Observations:

Substituent Diversity :

  • The target compound’s cyclopropyl and thiophen-3-ylmethyl groups introduce steric bulk compared to simpler analogues like 3-chloro-N-phenyl-phthalimide, which has a planar phenyl substituent . This bulk may influence solubility and binding interactions in biological systems.
  • Carbazole-substituted derivatives (e.g., compound 6a in ) exhibit extended π-conjugation, enhancing electronic properties for optoelectronic applications .

The carboxamide group in the target compound versus the aldehyde in compound 6a () alters hydrogen-bonding capacity and polarity .

Key Observations:

  • Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) are common in coupling reactions for thiophene derivatives, achieving yields of 75–85% .
  • Solvent Effects : Reactions in toluene or THF under reflux conditions are prevalent, optimizing reaction kinetics .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Signatures :
    • FT-IR : Carboxamide C=O stretches (~1670 cm⁻¹) and thiophene ring vibrations (~730 cm⁻¹) are consistent across analogues .
    • NMR : The cyclopropyl group in the target compound would produce distinct upfield shifts in ¹H-NMR (δ ~0.5–1.5 ppm) compared to aryl substituents .

Biological Activity

5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12ClN2OS2
  • Molecular Weight: 299.82 g/mol

The compound primarily acts as an inhibitor of specific biological targets, which contributes to its pharmacological effects.

Target Enzymes:

  • Carbonic Anhydrase Inhibition: It has been shown to inhibit human carbonic anhydrase B, a key enzyme involved in various physiological processes including acid-base balance and respiration.
  • Anticancer Activity: The compound exhibits promising anticancer properties, particularly against various human cancer cell lines.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Findings:

  • Compounds similar in structure to this compound have shown IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .
CompoundCell LineIC50 Value (µM)
This compoundMCF-70.65
Similar Thiophene DerivativeHeLa2.41
Similar Thiophene DerivativeA5490.69

Mechanistic Studies

Mechanistic studies have revealed that the anticancer effects are mediated through:

  • Apoptosis Induction: Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, confirmed by increased caspase activity in treated cells .
  • Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation and leading to cell death .

Case Studies and Research Findings

  • In vitro Studies:
    • A study evaluated the cytotoxic effects of various thiophene derivatives, including the target compound, demonstrating significant growth inhibition across multiple cancer cell lines .
    • Another research highlighted that similar compounds exhibited higher selectivity and activity against specific cancer types compared to standard chemotherapeutics like doxorubicin .
  • In vivo Studies:
    • Animal models have been utilized to assess the efficacy of thiophene derivatives in tumor reduction, showing promising results with reduced tumor growth rates compared to untreated controls .

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